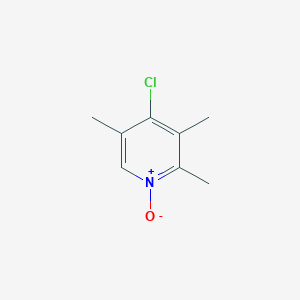

![molecular formula C8H11NS B013005 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- CAS No. 102997-01-3](/img/structure/B13005.png)

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-

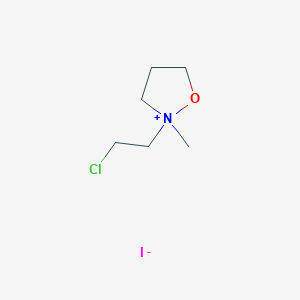

Übersicht

Beschreibung

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- is a heterocyclic compound with the molecular formula C₈H₁₁NS . It falls within the class of thienoazepines and exhibits intriguing structural features. The compound’s systematic name reflects its fused ring system, which includes a thieno ring and a seven-membered azepine ring. The presence of sulfur (S) in the thieno ring adds to its chemical diversity .

Synthesis Analysis

The synthesis of 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- involves intricate organic chemistry. Researchers have explored various synthetic routes, including cyclization reactions, ring-closing methodologies, and sulfur incorporation. These methods aim to construct the fused ring system efficiently. Further studies are needed to optimize the synthetic protocols, enhance yields, and explore greener approaches .

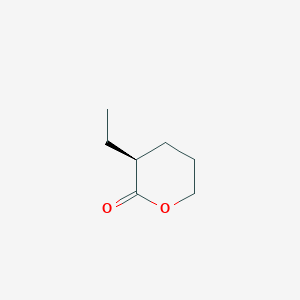

Molecular Structure Analysis

The compound’s molecular structure consists of an eight-membered ring system, where the thieno ring (containing sulfur) is fused with the azepine ring. The arrangement of atoms and bond angles significantly influences its reactivity and biological properties. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the precise geometry and conformation of this intriguing molecule .

Chemical Reactions Analysis

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- participates in diverse chemical reactions. These include nucleophilic substitutions, oxidative transformations, and ring-opening reactions. Functionalization at various positions within the ring system allows for the design of derivatives with tailored properties. Researchers investigate its reactivity patterns to discover novel synthetic pathways and potential applications .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

AKT1 Inhibitors for Acute Myeloid Leukemia

The compound has been identified as a new chemotype of AKT1 inhibitors for Acute Myeloid Leukemia (AML). AML is a heterogeneous hematopoietic malignancy with a globally poor prognosis. In more than 60% of AML patients, the PI3K/AKTs/mTOR signaling pathway is aberrantly activated due to oncogenic driver alterations and further enhanced by chemotherapy as a mechanism of drug resistance .

Anti-Inflammatory Properties

Thiophene and its substituted derivatives, including “5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine”, have been reported to possess anti-inflammatory properties .

Anti-Psychotic Properties

These compounds have also been found to have anti-psychotic properties, making them potentially useful in the treatment of various mental health disorders .

Anti-Arrhythmic Properties

The anti-arrhythmic properties of these compounds could potentially make them useful in the treatment of certain heart conditions .

Anti-Anxiety Properties

The anti-anxiety properties of these compounds could potentially make them useful in the treatment of anxiety disorders .

Anti-Fungal Properties

These compounds have been found to possess anti-fungal properties, making them potentially useful in the treatment of various fungal infections .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine is the Arginine Vasopressin (AVP) receptor . AVP receptors play a crucial role in maintaining water balance in the body and regulating blood pressure .

Mode of Action

5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine acts as an antagonist to the AVP receptors . It binds to these receptors and inhibits the action of AVP, thereby affecting the physiological processes controlled by AVP .

Biochemical Pathways

The compound affects the vasopressin-regulated water reabsorption pathway . By antagonizing the AVP receptors, it inhibits the reabsorption of water in the kidneys, leading to increased urine production . This can help in conditions where water retention is a problem, such as in certain heart and kidney diseases .

Pharmacokinetics

It has also been shown to have a long duration of action, making it suitable for clinical studies .

Result of Action

The antagonism of AVP receptors by 5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine results in a decrease in water reabsorption in the kidneys, leading to increased urine production . This can help in managing conditions associated with water retention .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPMBVNRFXPRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467814 | |

| Record name | 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |

CAS RN |

102997-01-3 | |

| Record name | 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H,8H-thieno[2,3-d]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

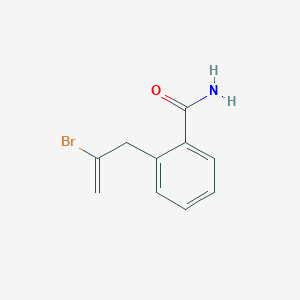

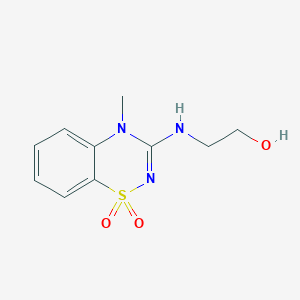

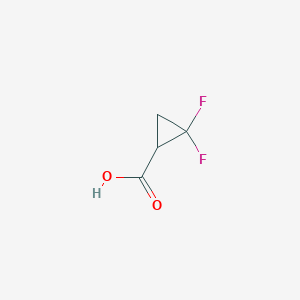

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)

![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)